2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide
CAS No.: 175201-50-0
Cat. No.: VC20926986
Molecular Formula: C5H5Cl2N3S
Molecular Weight: 210.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175201-50-0 |
|---|---|
| Molecular Formula | C5H5Cl2N3S |
| Molecular Weight | 210.08 g/mol |
| IUPAC Name | 2-(4,5-dichloroimidazol-1-yl)ethanethioamide |
| Standard InChI | InChI=1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) |
| Standard InChI Key | LDYDMLUTTJALOR-UHFFFAOYSA-N |
| SMILES | C1=NC(=C(N1CC(=S)N)Cl)Cl |
| Canonical SMILES | C1=NC(=C(N1CC(=S)N)Cl)Cl |
Introduction
Chemical Structure and Composition
Molecular Structure
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide possesses a five-membered imidazole ring with two chlorine atoms at positions 4 and 5. The imidazole nitrogen at position 1 connects to an ethanethioamide group, forming a distinctive molecular architecture . This structural arrangement creates a polar molecule with multiple sites for potential hydrogen bonding and other intermolecular interactions.
The structural configuration can be visualized as an imidazole core with two chlorine substituents, linked to a thioamide functional group through an ethyl bridge. This arrangement is critical to understanding its chemical behavior and potential applications.
Molecular Formula and Weight
Identification and Nomenclature
Primary Identifiers
The compound is registered in chemical databases with specific identifiers that allow for unambiguous identification. These include:
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and chemical databases:
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2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide
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(4,5-Dichloroimidazol-1-yl)thioacetamide
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1H-Imidazole-1-ethanethioamide, 4,5-dichloro-
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2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide
These alternative names provide different nomenclature perspectives based on various chemical naming conventions, facilitating literature searches and database queries.
Physical and Chemical Properties
Physical Properties
The physical state and properties of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide provide important insights into its handling, storage, and potential applications:
Chemical Properties
The chemical behavior of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide is influenced by its functional groups and electronic structure:
Structural Analysis and Characterization
Spectroscopic Properties
While specific spectroscopic data for 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide is limited in the available sources, typical characterization methods would include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
The imidazole ring protons and the thioamide group would exhibit distinctive chemical shifts in ¹H-NMR spectroscopy, while the carbon atoms would show characteristic signals in ¹³C-NMR. The thioamide group would display distinctive stretching frequencies in IR spectroscopy, providing valuable structural confirmation.
Structural Characteristics
The 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide molecule contains several key structural features that influence its chemical behavior:
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The imidazole ring provides aromatic character and contributes to the compound's stability.
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The two chlorine substituents at positions 4 and 5 likely influence the electronic distribution within the imidazole ring, affecting its reactivity.
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The thioamide group (-C(=S)NH₂) introduces potential hydrogen bonding capabilities and nucleophilic sites.
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The ethyl linker between the imidazole and thioamide provides conformational flexibility .
These structural characteristics collectively determine the compound's physical properties, chemical reactivity, and potential biological interactions.
Synthesis and Preparation
Synthetic Routes
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Alkylation of 4,5-dichloroimidazole with an appropriate ethyl halide derivative
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Conversion of a precursor amide to thioamide using reagents such as Lawesson's reagent or phosphorus pentasulfide
The synthesis likely requires controlled reaction conditions, including appropriate solvents, temperature management, and possibly catalysts to achieve satisfactory yields.
Purification Methods
Standard purification methods for similar organic compounds would typically include:
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